(4-Aminopiperidin-1-yl)(cyclobutyl)methanone hydrochloride
Overview
Description
(4-Aminopiperidin-1-yl)(cyclobutyl)methanone hydrochloride is a chemical compound with the molecular formula C10H19ClN2OThe compound is a potent and selective antagonist of the nicotinic acetylcholine receptor, which plays a crucial role in its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(cyclobutyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with cyclobutanecarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The final product is typically isolated through filtration and drying processes to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)(cyclobutyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-Aminopiperidin-1-yl)(cyclobutyl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with nicotinic acetylcholine receptors.
Medicine: Investigated as a potential general anesthetic due to its selective antagonism of nicotinic acetylcholine receptors.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects by selectively antagonizing the nicotinic acetylcholine receptor. This receptor is involved in the transmission of nerve impulses, and its inhibition leads to a decrease in neuronal excitability. The compound binds to the receptor and prevents the binding of acetylcholine, thereby blocking the receptor’s activation and subsequent signal transduction.
Comparison with Similar Compounds
Similar Compounds
(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
1-Cyclobutanecarbonylpiperidin-4-amine hydrochloride: Another name for (4-Aminopiperidin-1-yl)(cyclobutyl)methanone hydrochloride.
Uniqueness
This compound is unique due to its specific antagonistic action on the nicotinic acetylcholine receptor, making it a valuable compound for research in anesthetics and neuropharmacology.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclobutylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-9-4-6-12(7-5-9)10(13)8-2-1-3-8;/h8-9H,1-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMQQQMILWLRLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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